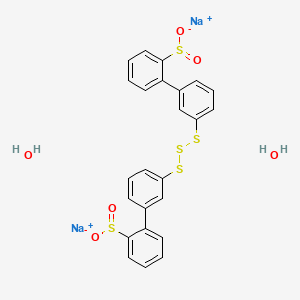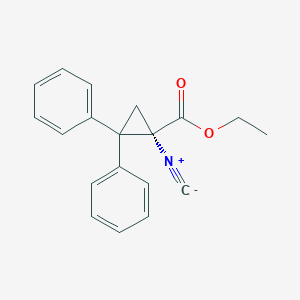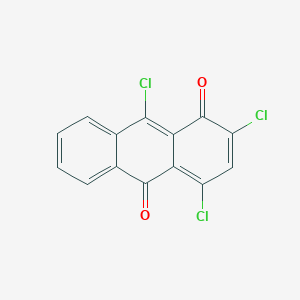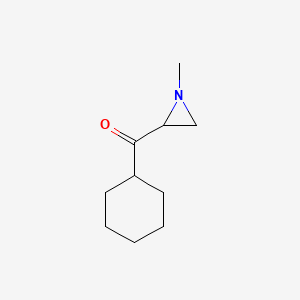![molecular formula C14H18O2 B14508071 5-[2-Methyl-5-(propan-2-yl)phenyl]oxolan-2-one CAS No. 64470-50-4](/img/structure/B14508071.png)
5-[2-Methyl-5-(propan-2-yl)phenyl]oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-Methyl-5-(propan-2-yl)phenyl]oxolan-2-one is an organic compound with a complex structure It is characterized by the presence of an oxolan-2-one ring attached to a phenyl group, which is further substituted with methyl and propan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-Methyl-5-(propan-2-yl)phenyl]oxolan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-2-hexanone with propionitrile under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and catalysts. The process is optimized for yield and purity, often involving multiple steps and purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-[2-Methyl-5-(propan-2-yl)phenyl]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
5-[2-Methyl-5-(propan-2-yl)phenyl]oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-[2-Methyl-5-(propan-2-yl)phenyl]oxolan-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group but different functional groups.
5-Methyl-2-(propan-2-yl)phenyl acetate: Another compound with a similar structure but different functional groups.
Uniqueness
5-[2-Methyl-5-(propan-2-yl)phenyl]oxolan-2-one is unique due to its specific combination of functional groups and ring structure
Properties
CAS No. |
64470-50-4 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
5-(2-methyl-5-propan-2-ylphenyl)oxolan-2-one |
InChI |
InChI=1S/C14H18O2/c1-9(2)11-5-4-10(3)12(8-11)13-6-7-14(15)16-13/h4-5,8-9,13H,6-7H2,1-3H3 |
InChI Key |
KXIMULRAUZLNOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)C2CCC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol](/img/structure/B14507989.png)

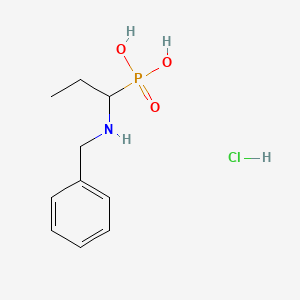


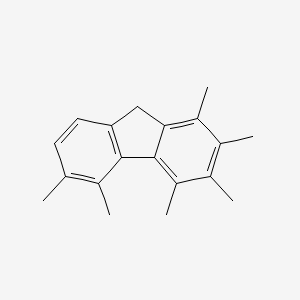
![3,5-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14508011.png)
